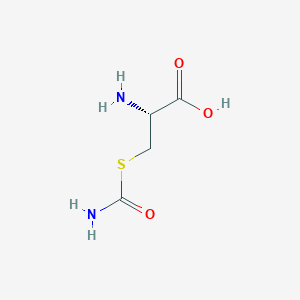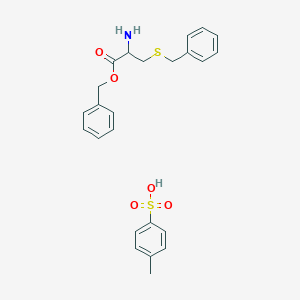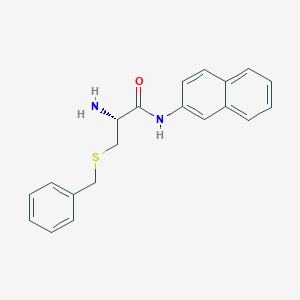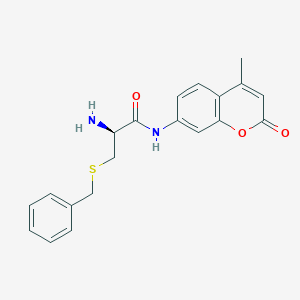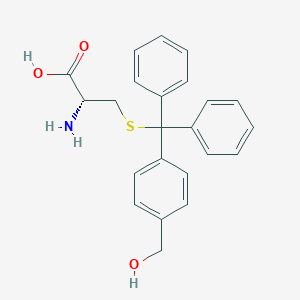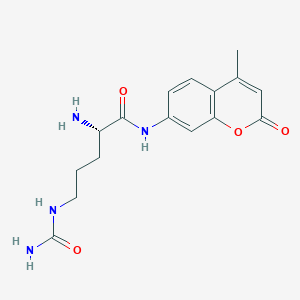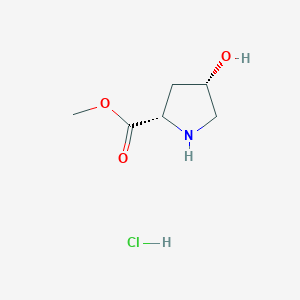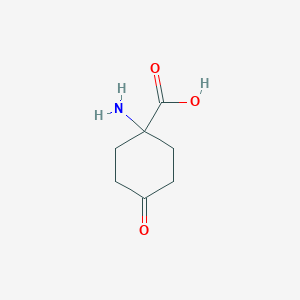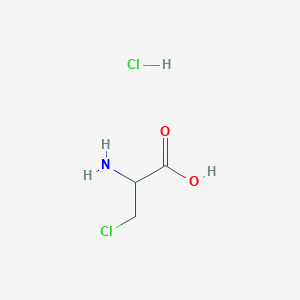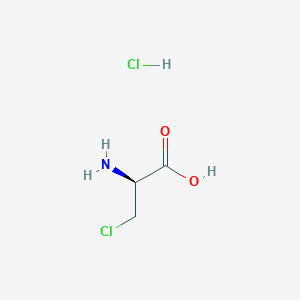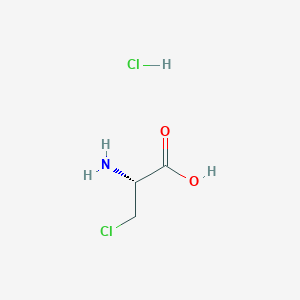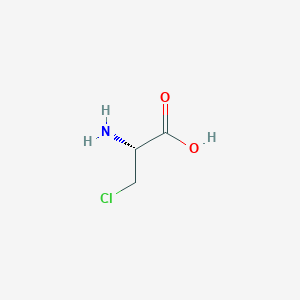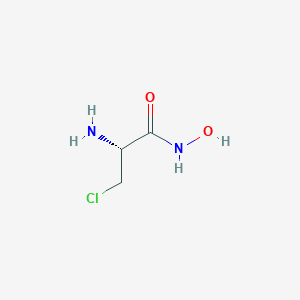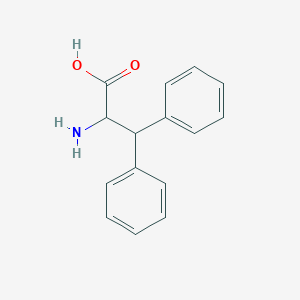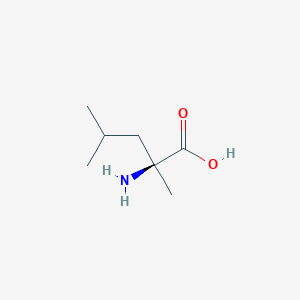
2-Methylleucine
Descripción general
Descripción
2-Methylleucine is a compound that belongs to the class of organic compounds known as leucine and derivatives . These are compounds containing leucine or a derivative thereof resulting from the reaction of leucine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom .
Synthesis Analysis
The synthesis of 2-Methylleucine involves branched-chain amino acid aminotransferase . This enzyme can be used for the asymmetric synthesis of a range of non-natural amino acids such as L-norleucine, L-norvaline, and L-neopentylglycine .Molecular Structure Analysis
The molecular structure of 2-Methylleucine has been studied using various methods . The molecular formula of 2-Methylleucine is C7H15NO2 .Chemical Reactions Analysis
The chemical reactions involving 2-Methylleucine are primarily associated with its role in the metabolism of amino acids . For instance, it participates in the conversion of ketomethiobutyrate to methionine .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Methylleucine include a molecular weight of 145.19900, a density of 1.017g/cm3, a boiling point of 236.005°C at 760 mmHg, and a flash point of 96.533°C .Aplicaciones Científicas De Investigación
Meteoritic Amino Acids Analysis
2-Methylleucine, as part of the broader category of amino acids, has been analyzed in meteoritic samples to understand organic chemical evolution. A study by Cronin and Pizzarello (1997) revealed that certain amino acids, including those similar to 2-Methylleucine, showed enantiomeric excesses in the Murchison meteorite. This suggests an asymmetric influence on organic chemical evolution predating the origin of life (Cronin & Pizzarello, 1997).
Oligonucleotide Synthesis
In the context of oligonucleotide synthesis, the 2-(N-formyl-N-methyl)aminoethyl group, related to 2-Methylleucine, is investigated for its application in the synthesis of therapeutic oligonucleotides. Grajkowski et al. (2001) explored its use for cost-efficient and simplified oligonucleotide post-synthesis processing, highlighting its significance in the field of biotechnology (Grajkowski et al., 2001).
Protein NMR Spectroscopy
The application of isotopic labeling of amino acids, including those related to 2-Methylleucine, is crucial in protein NMR spectroscopy. Kerfah et al. (2015) discuss the improvement in AILV methyl-labeling protocols for structural characterizations of challenging proteins, demonstrating the importance of these amino acids in molecular biology (Kerfah et al., 2015).
Chemical Synthesis and Industrial Applications
The synthesis and functionalization of amines, including those related to 2-Methylleucine, have significant industrial applications. Senthamarai et al. (2018) developed a method for the synthesis of N-methylated and N-alkylated amines using earth-abundant metal-based catalysts, demonstrating the chemical's relevance in the production of life-science molecules (Senthamarai et al., 2018).
Renewable Chemical Production
2-Methylleucine is also involved in the renewable production of chemicals. Dhande et al. (2012) explored synthetic metabolic pathways in Escherichia coli, including pathways related to 2-Methylleucine, for the production of valeric acid and 2-methylbutyric acid from glucose. This highlights its role in sustainable chemical manufacturing (Dhande et al., 2012).
Propiedades
IUPAC Name |
(2S)-2-amino-2,4-dimethylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-5(2)4-7(3,8)6(9)10/h5H,4,8H2,1-3H3,(H,9,10)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARSWQPLPYROOBG-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@](C)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylleucine | |
CAS RN |
105743-53-1 | |
| Record name | alpha-Methylleucine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105743531 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Methylleucine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04063 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | .ALPHA.-METHYLLEUCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83ASW57LTZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



